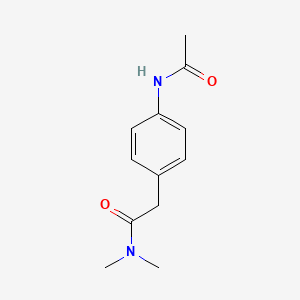![molecular formula C19H22N2O3 B6538989 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide CAS No. 1060310-86-2](/img/structure/B6538989.png)
4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide, also known as 4-butoxycarbonyl-N-methylphenyl benzamide (4-BCMB), is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound with a wide range of properties, including excellent solubility in a variety of organic solvents, low toxicity, and high stability. 4-BCMB is a useful reagent for the synthesis of a variety of compounds and has been used in the synthesis of a variety of drugs and pharmaceuticals. In addition, it has been used in the synthesis of a variety of other organic compounds, including polymers, catalysts, and biocatalysts.
科学研究应用
4-BCMB has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, pharmaceuticals, polymers, catalysts, and biocatalysts. It has also been used in the synthesis of a variety of other organic compounds, including dyes, pigments, and intermediates. In addition, 4-BCMB has been used in the synthesis of a variety of compounds for use in biochemistry and molecular biology.
作用机制
The mechanism of action of 4-BCMB is not fully understood. However, it is believed that the compound acts as a proton donor, allowing the formation of a carbamate bond between the 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamideonyl group and the N-methylphenylbenzamide. This carbamate bond is then broken down by the action of an enzyme, allowing the 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamideonyl group to be released.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BCMB are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 4-BCMB may have an effect on the uptake and metabolism of certain nutrients.
实验室实验的优点和局限性
The advantages of using 4-BCMB in laboratory experiments include its excellent solubility in a variety of organic solvents, low toxicity, and high stability. Additionally, 4-BCMB is easy to handle and store, and is relatively inexpensive. The main limitation of using 4-BCMB in laboratory experiments is that it is not suitable for use in aqueous solutions, as it is not soluble in water.
未来方向
The future directions of research involving 4-BCMB include the investigation of its effects on the metabolism of drugs and other compounds, as well as its effects on the uptake and metabolism of certain nutrients. Additionally, further research into the mechanism of action of 4-BCMB and its potential applications in the synthesis of a variety of compounds may be of interest. Other potential areas of research include the use of 4-BCMB in the synthesis of polymers, catalysts, and biocatalysts, as well as the use of 4-BCMB in the synthesis of dyes, pigments, and intermediates.
合成方法
4-BCMB is synthesized by the reaction of 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamideonyl chloride with N-methylphenylbenzamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 70°C. The reaction is complete in approximately one hour and yields a white solid product.
属性
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-12-24-17-10-6-15(7-11-17)19(23)21-16-8-4-14(5-9-16)13-18(20)22/h4-11H,2-3,12-13H2,1H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPUOWKKBYOTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate](/img/structure/B6538916.png)
![2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6538923.png)
![3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538929.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6538937.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide](/img/structure/B6538943.png)
![2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538949.png)
![2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538956.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6538960.png)
![2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538967.png)
![N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide](/img/structure/B6538971.png)
![2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538976.png)
![N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B6538998.png)
![N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6539000.png)